molecular formula C15H19BrN2O2 B2544962 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide CAS No. 1385425-33-1

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide

Cat. No.: B2544962
CAS No.: 1385425-33-1
M. Wt: 339.233
InChI Key: GJZZEKXUSBALMZ-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacology research. The structure of this molecule, which features a 3-bromobenzyl group, a methoxybutanamide chain, and an N-cyanomethyl-N-methyl moiety, suggests potential as a versatile intermediate or a candidate for exploring structure-activity relationships (SAR) . The inclusion of the cyanomethyl group is a notable structural feature seen in other research compounds and can serve as a key synthetic route marker or be explored for its influence on a molecule's binding affinity and physicochemical properties . Researchers may investigate this compound in the context of developing novel synthetic tools or as a precursor in the semi-synthesis of more complex bioactive molecules, a powerful approach that has been widely used to modify natural products and optimize their activity . This product is intended for use in controlled laboratory settings by qualified researchers. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-18(8-7-17)15(19)13(6-9-20-2)10-12-4-3-5-14(16)11-12/h3-5,11,13H,6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZZEKXUSBALMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C(CCOC)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Alkylation: The attachment of the bromophenyl group to a butanamide backbone.

    Cyanomethylation: The addition of a cyanomethyl group.

Each of these steps requires specific reagents and conditions, such as the use of bromine for bromination, alkyl halides for alkylation, and cyanide sources for cyanomethylation. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyanomethyl group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, derivatives of this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study : In a study involving animal models with induced inflammation, compounds structurally related to this molecule demonstrated a marked reduction in inflammatory markers compared to control groups.

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy, particularly against Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances its interaction with bacterial membranes, potentially leading to increased efficacy.

Case Study : A series of tests showed that derivatives of the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The anticancer activity of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide is supported by studies indicating that brominated phenyl compounds can inhibit cancer cell proliferation. The compound may induce apoptosis in cancer cells through various mechanisms.

Case Study : In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis at specific concentrations, warranting further investigation into its mechanisms of action.

Data Tables

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in inflammatory markers in animal models
AntimicrobialEffective against multiple bacterial strains with MICs comparable to antibiotics
AnticancerInduces apoptosis in cancer cell lines at specific concentrations

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the cyanomethyl and methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (C₁₇H₁₇BrClNO₂, molar mass 382.68 g/mol), which shares a bromophenyl group but differs in substituents and backbone structure. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Differences

Property 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
Molecular Formula C₁₇H₂₁BrN₂O₂ C₁₇H₁₇BrClNO₂
Molar Mass (g/mol) 389.27 382.68
Key Functional Groups Cyanomethyl, methoxy, N-methyl amide Chlorophenoxy, unsubstituted amide
Halogen Atoms 1 Br 1 Br, 1 Cl
Polarity Higher (due to cyanomethyl and methoxy) Moderate (chlorophenoxy less polar than cyanomethyl)

Key Insights from Structural Differences

The N-methyl amide in the target compound reduces hydrogen-bond donor capacity compared to the unsubstituted amide in the reference compound, which could affect metabolic stability or solubility.

Physicochemical Properties :

  • The higher molar mass and polarity of the target compound suggest lower lipophilicity (logP) compared to the reference compound, impacting membrane permeability and bioavailability.
  • The presence of chlorine in the reference compound may confer greater electrophilicity, increasing reactivity in certain chemical or biological contexts.

Synthetic Complexity: The target compound’s cyanomethyl and methoxy groups likely require multi-step synthesis, whereas the reference compound’s chlorophenoxy group can be introduced via simpler etherification.

Limitations of Available Evidence

The provided evidence lacks critical data for a comprehensive comparison, such as:

  • Experimental Data : LogP, solubility, or biological activity values.
  • Pharmacological Profiles : Target affinity, toxicity, or metabolic stability.
  • Additional Analogues: Other brominated amides or cyanomethyl-containing compounds for broader context.

Recommendations for Further Research

To validate these comparisons, future studies should prioritize:

Experimental Determination of logP, pKa, and solubility for both compounds.

In Vitro Assays to assess potency against common drug targets (e.g., GPCRs, ion channels).

Synthetic Optimization to explore structure-activity relationships (SAR) within this chemical class.

Biological Activity

The compound 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide is a member of the class of amides that has garnered attention for its potential biological activities. Its structure includes a bromophenyl group, a cyanomethyl substituent, and a methoxy group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide can be represented as follows:

C15H18BrN2O2\text{C}_{15}\text{H}_{18}\text{Br}\text{N}_{2}\text{O}_{2}

This structure suggests potential interactions with biological targets due to the presence of various functional groups.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds with bromophenyl and methoxy substitutions have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of a cyanomethyl group may enhance the compound's ability to penetrate bacterial membranes, thereby exhibiting antimicrobial effects .
  • Enzyme Inhibition : The amide functional group can interact with active sites of enzymes, potentially inhibiting their activity .

Biological Activity Data

A summary of the biological activities reported for similar compounds is provided in Table 1.

Activity Type Description Reference
AnticancerInhibition of tubulin polymerization
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibition of specific enzyme activity

Case Studies

  • Anticancer Efficacy : A study exploring a series of methoxybenzoyl derivatives demonstrated significant antiproliferative activity against melanoma and prostate cancer cells. The lead compound exhibited an IC50 in the low nanomolar range, indicating potent anticancer properties .
  • Antimicrobial Activity : Another investigation into derivatives containing bromophenyl groups revealed effective inhibition against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways .
  • Enzyme Interaction : Research focusing on enzyme inhibition highlighted that compounds with similar amide structures could effectively inhibit serine proteases, which are critical in various physiological processes. This suggests potential therapeutic applications in diseases involving protease dysregulation .

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